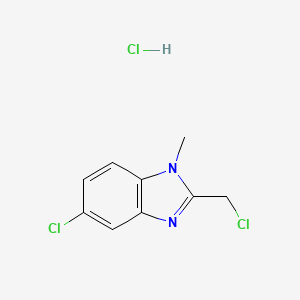

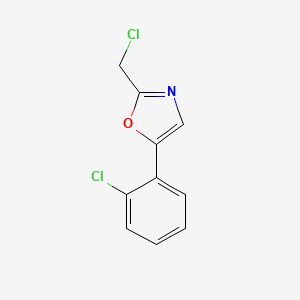

![molecular formula C13H18N2O3S B1451902 4-(苯磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 1170830-83-7](/img/structure/B1451902.png)

4-(苯磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷

描述

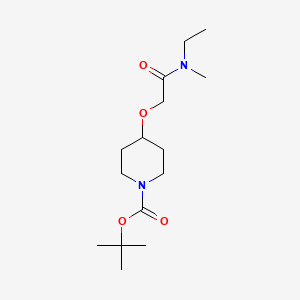

The compound “4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spiro[4.5]decane skeleton , which is a chemical compound featuring a cyclohexane ring bound directly to a cyclopentane ring . The benzenesulfonyl group attached to it suggests that it might have been synthesized from a benzenesulfonamide derivative .

Chemical Reactions Analysis

The chemical reactions involving spiro[4.5]decane skeletons have been studied. For instance, Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes has been reported as an effective method to construct a series of compounds containing spiro[4.5]decane skeletons .科学研究应用

Synthesis of Azaspiro[4.5]decane Skeletons

The compound is utilized in the synthesis of azaspiro[4.5]decane skeletons, which are important frameworks in many natural products and pharmaceuticals. The process involves ring expansion of benzocyclobutenols substituted with a pyridyl group, triggered by electrophilic activation .

Inhibition of Permeability Transition Pores

Derivatives of 4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane have been studied for their ability to inhibit permeability transition pores (PTP) in mitochondria. This is particularly relevant in preventing ischemia-reperfusion injury in cardiac tissues .

Cardioprotection

The compound’s derivatives are also being explored for cardioprotective properties. They target the c subunit of ATP synthase, a component of the PTP-forming proteins, offering a new approach to mitigate cardiac reperfusion injury .

Development of Antibiotics and Anticancer Agents

The spirocyclic structure of the compound provides a scaffold for the development of novel antibiotics and selective anticancer agents. Its stereocontrolled synthesis is crucial for structure-activity relationship studies in this field .

Chemical Improvements for Pharmacological Approaches

The compound’s framework is used to chemically modify existing drugs to improve their efficacy and reduce side effects. This is particularly important in the design of new pharmacological treatments .

Facilitating Structure-Activity Relationship Studies

The compound aids in the facile construction of complex molecular skeletons, which are essential for conducting structure-activity relationship (SAR) studies. These studies are vital for the discovery and optimization of bioactive molecules .

作用机制

Target of Action

The compound contains a benzenesulfonyl group, which is commonly found in sulfonamide drugs. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Mode of Action

By binding to the enzyme’s active site, they prevent the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does act as a sulfonamide, it could disrupt the folic acid synthesis pathway in bacteria, leading to their inability to reproduce .

Result of Action

The cellular effects of this compound would depend on its exact mechanism of action. If it acts as a sulfonamide, it could lead to the death of bacterial cells by inhibiting their ability to synthesize folic acid .

属性

IUPAC Name |

4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-19(17,12-4-2-1-3-5-12)15-10-11-18-13(15)6-8-14-9-7-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRODFUOQKINYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

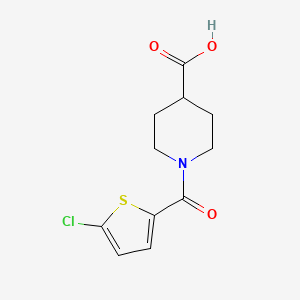

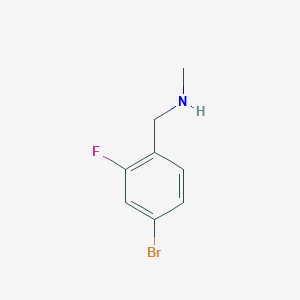

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

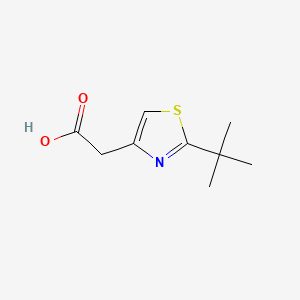

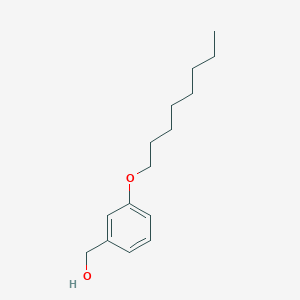

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

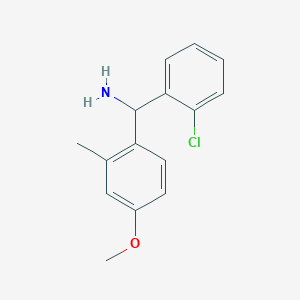

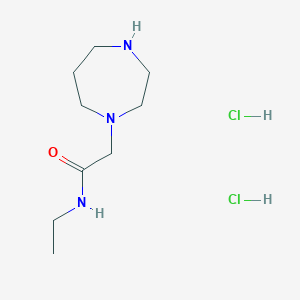

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)